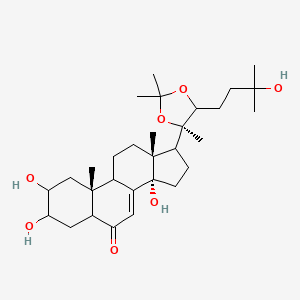
Eplerenone-methyl hydroxyacid-d3 (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eplerenone-methyl hydroxyacid-d3 (potassium) is a labeled metabolite of eplerenone, a selective aldosterone receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and quality, making it a valuable tool for various experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of eplerenone-methyl hydroxyacid-d3 (potassium) involves the incorporation of deuterium atoms into the eplerenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of eplerenone-methyl hydroxyacid-d3 (potassium) involves large-scale chemical synthesis under controlled conditions. The process ensures high yield and purity of the final product. The production methods are designed to meet stringent quality standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Eplerenone-methyl hydroxyacid-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Eplerenone-methyl hydroxyacid-d3 (potassium) is widely used in scientific research due to its stability and labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic pathways of eplerenone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of eplerenone in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
Eplerenone-methyl hydroxyacid-d3 (potassium) exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to increased plasma renin activity and aldosterone levels. The compound selectively targets mineralocorticoid receptors without affecting other steroid receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to eplerenone-methyl hydroxyacid-d3 (potassium) include:
Spironolactone: Another aldosterone receptor antagonist with a broader spectrum of activity.
Canrenone: A metabolite of spironolactone with similar pharmacological properties.
Drospirenone: A synthetic progestin with antimineralocorticoid activity.
Uniqueness
Eplerenone-methyl hydroxyacid-d3 (potassium) is unique due to its selective binding to mineralocorticoid receptors and its labeled nature, which makes it an invaluable tool for research. Its high purity and stability further enhance its utility in various scientific applications .
Eigenschaften
Molekularformel |
C24H31KO7 |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1/i3D3; |
InChI-Schlüssel |
PRKXKJMKEHYPBV-AGOVDEMZSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]([C@]5(C[C@H]3O4)C)(CCC(=O)[O-])O)C.[K+] |
Kanonische SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


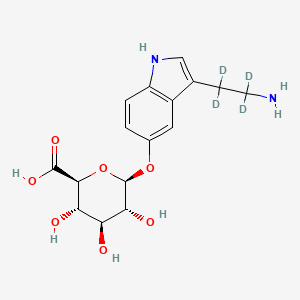


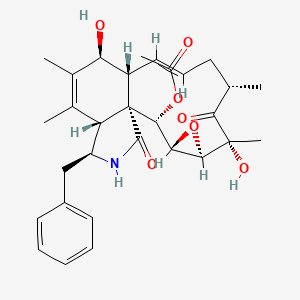
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
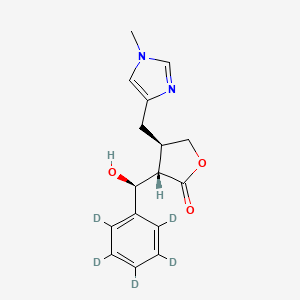



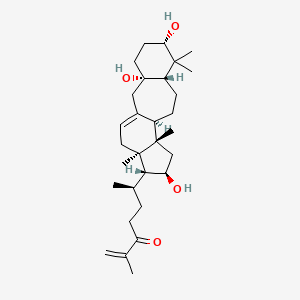

![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
